

Reveromycin C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reveromycin C**

Cat. No.: **B15601952**

[Get Quote](#)

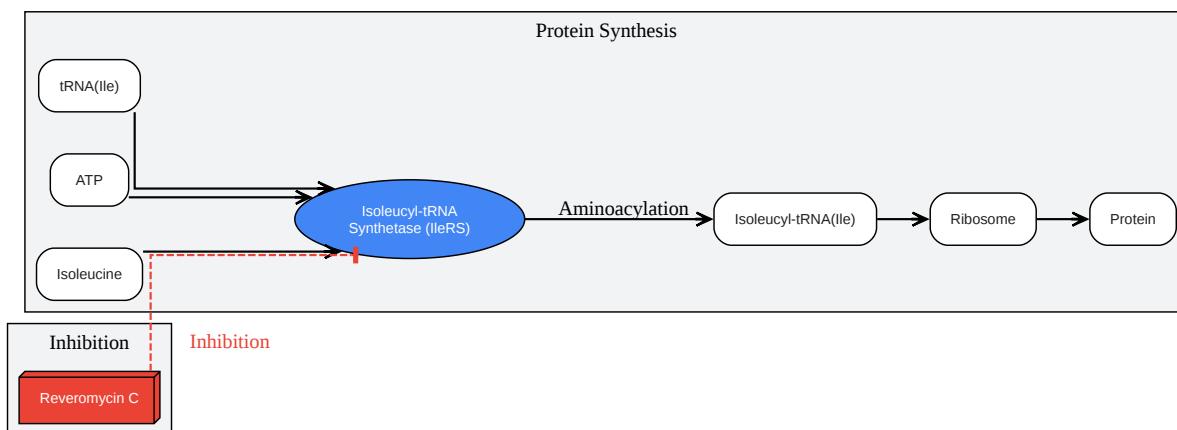
Introduction

Reveromycin C is a polyketide natural product isolated from the actinomycete *Streptomyces* sp.[1]. It belongs to a class of bioactive compounds known as reveromycins, which have garnered significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Reveromycin C**, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.

Chemical Structure and Properties

Reveromycin C is a complex molecule featuring a spiroketal core, two carboxylic acid moieties, and a succinate ester. Its chemical structure and properties are summarized below.

Property	Value	Reference
CAS Number	144860-69-5	[1] [2]
Molecular Formula	C37H54O11	[1] [2]
Molecular Weight	674.8 g/mol	[1] [2]
IUPAC Name	butanedioic acid, 1- [(2S,3R,6S,8R,9S)-8- [(2E,4E,6S,7S,8E)-9-carboxy- 6-hydroxy-3,7-dimethyl-2,4,8- nonatrien-1-yl]-2-[(1E,3E)-4- carboxy-3-methyl-1,3- butadien-1-yl]-9-methyl-3-(3- methylbutyl)-1,7- dioxaspiro[5.5]undec-3-yl] ester	[2]
SMILES String	CC(/C=C/[C@@@H]1O-- INVALID-LINK-- (CC[C@]1(OC(CCC(O)=O)=O)=O) CCC(C)C)O[C@@H]2C/C=C(/ C=C/-INVALID-LINK-- =O)C">C@@HO)C)=C\C(O)= O	[2]
Solubility	Soluble in Methanol, Ethyl acetate; poorly soluble in acids	[1]
Source	Streptomyces sp.	[1]
Appearance	White amorphous powder	
Storage	-20°C	[1] [2]


Biological Activities and Mechanism of Action

Reveromycin C exhibits a range of biological activities, including antifungal, antiproliferative, and inhibitory effects on growth factor signaling. It is reported to have a similar biological profile to Reveromycin A, but is generally more potent[\[1\]](#).

Inhibition of Eukaryotic Isoleucyl-tRNA Synthetase

The primary mechanism of action for the **reveromycin** class of compounds is the selective inhibition of eukaryotic isoleucyl-tRNA synthetase (IleRS)[3][4]. This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, **Reveromycin C** disrupts protein synthesis, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the central role of IleRS in protein synthesis and its inhibition by **Reveromycin C**.

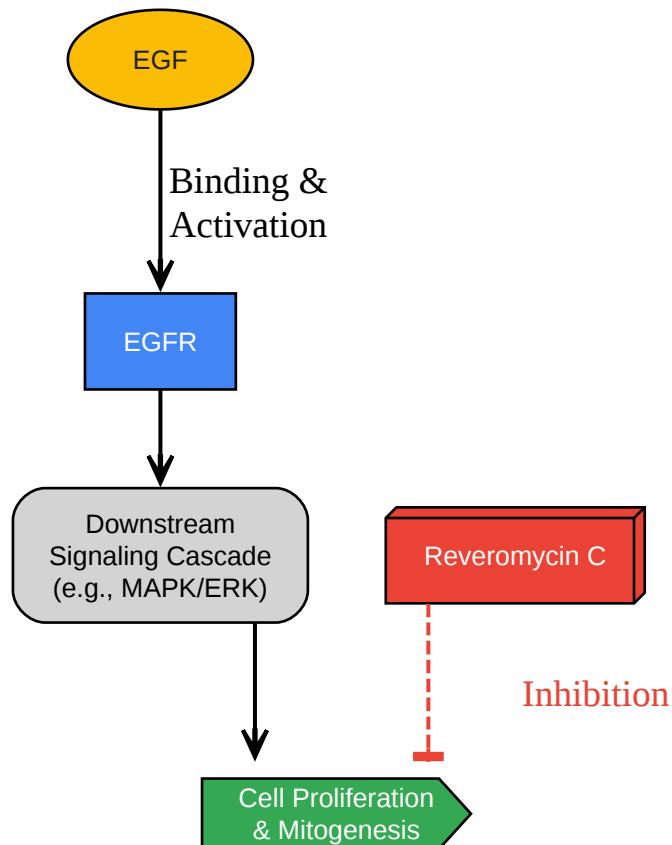
[Click to download full resolution via product page](#)

Caption: Inhibition of Isoleucyl-tRNA Synthetase by **Reveromycin C**.

Antifungal Activity

Reveromycin C demonstrates significant antifungal activity, particularly against *Candida albicans*. This activity is pH-dependent, being more potent in acidic environments[2]. The

increased efficacy at lower pH is attributed to the protonation of the carboxylic acid groups, which increases the molecule's lipophilicity and facilitates its entry into fungal cells.


Antiproliferative and Pro-Apoptotic Effects

Reveromycin C inhibits the proliferation of various cancer cell lines, including KB and K562 human chronic myelogenous leukemia cells[2]. This antiproliferative effect is a direct consequence of the inhibition of protein synthesis, which induces cell cycle arrest and subsequently leads to apoptosis.

Inhibition of EGF-Induced Mitogenic Activity

Reveromycin C has been shown to inhibit the mitogenic activity induced by epidermal growth factor (EGF) in Balb/MK mouse epidermal keratinocytes[2]. This suggests that **Reveromycin C** may interfere with the EGF signaling pathway, which is often dysregulated in cancer.

The diagram below outlines the simplified EGF signaling pathway and the point of inhibition by **Reveromycin C**.

[Click to download full resolution via product page](#)

Caption: Inhibition of EGF-Induced Mitogenesis by **Reveromycin C**.

Quantitative Biological Activity Data

While **Reveromycin C** is reported to be more potent than Reveromycin A, specific quantitative data for **Reveromycin C** is limited in the readily available literature. The following table summarizes the available data for **Reveromycin C** and its close analogue, Reveromycin A.

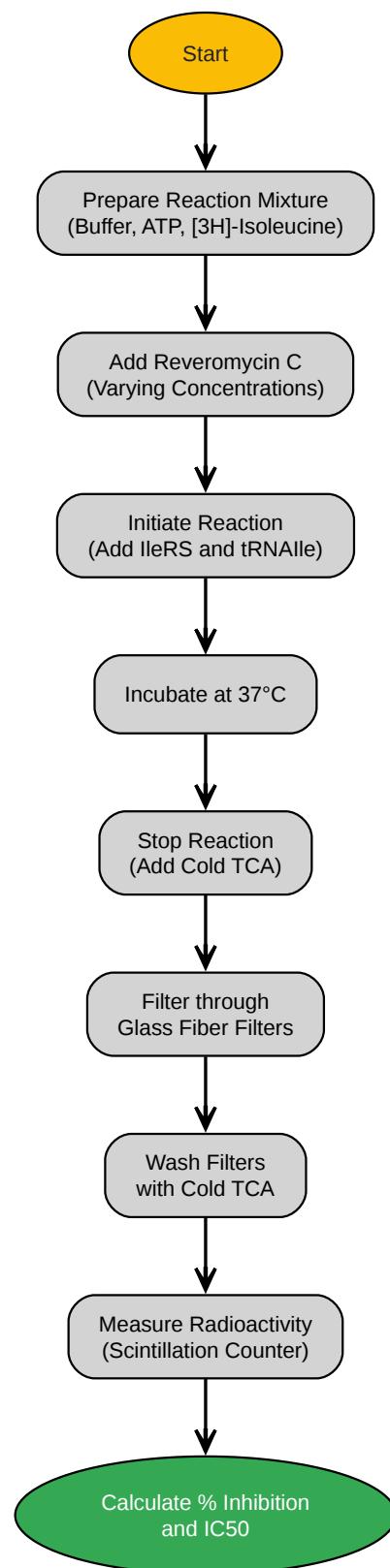
Compound	Biological Activity	Assay System	Value	Reference
Reveromycin C	Antifungal	Candida albicans	MIC = 2.0 μ g/mL (at pH 3)	[2]
Reveromycin C	Antiproliferative	KB cells	IC50 = 2.0 μ g/mL	[2]
Reveromycin C	Antiproliferative	K562 cells	IC50 = 2.0 μ g/mL	[2]
Reveromycin C	Morphological Reversion	Sarcoma-virus- transformed NRK cells	EC50 = 1.58 μ g/mL	[2]
Reveromycin A	Inhibition of EGF-induced mitogenic activity	Balb/MK cells	IC50 = 0.7 μ g/mL	
Reveromycin A	Antiproliferative	Human tumor cell lines	IC50 = 1.3-2.0 μ g/mL	
Reveromycin A	Antifungal	Candida albicans	MIC = 2.0 μ g/mL (at pH 3)	
Reveromycin A	Inhibition of Isoleucyl-tRNA Synthetase	Saccharomyces cerevisiae	IC50 = 8 ng/mL	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of **Reveromycin C**. These protocols are based on established methods and can be adapted for specific research needs.

Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay (Radiometric)

This assay measures the ability of **Reveromycin C** to inhibit the aminoacylation of tRNA with a radiolabeled amino acid.


Materials:

- Purified recombinant eukaryotic IleRS enzyme
- [³H]-Isoleucine
- ATP
- tRNA specific for isoleucine (tRNA_{Ile})
- **Reveromycin C**
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing assay buffer, ATP, and [³H]-Isoleucine.
- Add **Reveromycin C** at various concentrations to the reaction mixture.
- Initiate the reaction by adding the purified IleRS enzyme and tRNA_{Ile}.

- Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding cold TCA to precipitate the charged tRNA.
- Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
- Wash the filters with cold TCA to remove unincorporated [³H]-Isoleucine.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each **Reveromycin C** concentration and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of reveromycin A and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REVEROMYCINS, NEW INHIBITORS OF EUKARYOTIC CELL GROWTH [jstage.jst.go.jp]
- 4. Identification of *Saccharomyces cerevisiae* isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reveromycin C: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601952#reveromycin-c-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com